molecular formula C18H19NO B1325672 3-(Pyrrolidinomethyl)benzophenone CAS No. 898793-88-9

3-(Pyrrolidinomethyl)benzophenone

Cat. No.: B1325672
CAS No.: 898793-88-9
M. Wt: 265.3 g/mol
InChI Key: HOCNEXBKLDWEAJ-UHFFFAOYSA-N
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Description

3-(Pyrrolidinomethyl)benzophenone is an organic compound with the molecular formula C18H19NO It is a derivative of benzophenone, where a pyrrolidine ring is attached to the benzophenone core via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidinomethyl)benzophenone typically involves the reaction of benzophenone with pyrrolidine in the presence of a suitable base. One common method is the Mannich reaction, where benzophenone, formaldehyde, and pyrrolidine are reacted together. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidinomethyl)benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

  • Oxidation products include benzophenone derivatives with additional functional groups.
  • Reduction products include alcohol derivatives.
  • Substitution products include nitro, halo, or sulfonyl derivatives of benzophenone.

Scientific Research Applications

3-(Pyrrolidinomethyl)benzophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidinomethyl)benzophenone involves its interaction with various molecular targets. The pyrrolidine ring can interact with biological receptors, while the benzophenone core can participate in photochemical reactions. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the pyrrolidine ring.

    Pyrrolidinone derivatives: Compounds with similar pyrrolidine structures but different functional groups.

    Pyrrolidinomethyl derivatives: Compounds with the pyrrolidinomethyl group attached to different aromatic cores.

Uniqueness: 3-(Pyrrolidinomethyl)benzophenone is unique due to the combination of the benzophenone core and the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(Pyrrolidinomethyl)benzophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzophenone structure, which consists of two phenyl rings linked by a carbonyl group, with a pyrrolidinomethyl substituent. This configuration imparts distinct chemical properties that enhance its interaction with biological systems.

  • Molecular Formula : C₁₈H₁₉NO
  • Molecular Weight : 279.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It has been suggested that this compound can bind to specific receptors, altering their activity and influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Activity

Research has also highlighted the compound's potential anticancer properties. It may induce apoptosis in cancer cells through the modulation of key signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.
StudyFocusFindings
AnticancerInduced apoptosis in breast cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InteractionInhibited specific metabolic enzymes

Properties

IUPAC Name

phenyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h1-3,6-10,13H,4-5,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCNEXBKLDWEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643178
Record name Phenyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-88-9
Record name Phenyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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